

# Introduction: The Strategic Value of a Bifunctional Electrophile

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## Compound of Interest

Compound Name: **2-(2-Bromoethyl)oxirane**

Cat. No.: **B080843**

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In the landscape of synthetic chemistry and drug discovery, building blocks that offer multiple, distinct reactive sites are of paramount importance. **2-(2-Bromoethyl)oxirane** is a prime example of such a molecule, possessing two electrophilic centers: a strained oxirane (epoxide) ring and a primary alkyl bromide. This dual functionality provides chemists with a versatile platform for sequential or selective reactions, enabling the construction of complex molecular architectures from a simple, readily accessible precursor.<sup>[1][2]</sup> Its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals stems directly from this unique structural arrangement, which allows for the controlled introduction of a hydroxyethyl group and a reactive handle for further elaboration.<sup>[2]</sup> This guide offers a comprehensive technical overview of this reagent, from its fundamental properties and nomenclature to its core reactivity and practical applications.

## Nomenclature and Chemical Identifiers

Precise communication in science begins with unambiguous nomenclature. **2-(2-Bromoethyl)oxirane** is known by several synonyms, and it is crucial for researchers to recognize these alternatives when conducting literature searches or sourcing materials. The compound is chiral, and its identifiers may refer to the racemic mixture or specific enantiomers.

Identifier Type	Value	Source(s)
Primary IUPAC Name	2-(2-Bromoethyl)oxirane	<a href="#">[1]</a>
Common Synonyms	4-Bromo-1,2-epoxybutane	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
1,2-Epoxy-4-bromobutane	<a href="#">[1]</a>	
1-Bromo-3,4-epoxybutane	<a href="#">[1]</a>	
Bromoethyl epoxide	<a href="#">[1]</a>	
CAS Number (Racemic)	13287-42-8	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number (S)-enantiomer	61847-07-2	<a href="#">[6]</a>
Molecular Formula	C <sub>4</sub> H <sub>7</sub> BrO	<a href="#">[1]</a>
Canonical SMILES	C1C(O1)CCBr	<a href="#">[1]</a>
InChI	InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2	<a href="#">[1]</a>
InChIKey	ZKODPGZNBMIZFX-UHFFFAOYSA-N	<a href="#">[1]</a>
MDL Number	MFCD11040246	

## Physicochemical Properties

Understanding the physical properties of a reagent is fundamental to its safe handling, reaction setup, and purification. **2-(2-Bromoethyl)oxirane** is a colorless liquid with limited water solubility but good solubility in common organic solvents.[\[1\]](#)[\[3\]](#)

Property	Value	Source(s)
Molecular Weight	151.00 g/mol	[6]
Appearance	Colorless liquid with a faint, sweet odor	[1][3]
Density	~1.521 g/mL at 20 °C	[6]
Boiling Point	80 °C at 50 mmHg	[6]
Flash Point	59 °C (138.2 °F) - closed cup	[6]
Refractive Index (n <sub>20</sub> /D)	~1.476	[6]
Solubility	Insoluble in water; soluble in organic solvents	[1][3]
Storage Temperature	Store in a cool, dry place; typically 2-8 °C	[1]

## Synthesis and Manufacturing

While various synthetic routes exist, a common and logical laboratory-scale preparation involves the nucleophilic addition of a vinyl group to epibromohydrin. This is effectively achieved using a Grignard reagent, such as vinylmagnesium bromide. This method leverages the high reactivity of the Grignard reagent to open the epoxide ring of epibromohydrin, followed by an intramolecular cyclization. A more direct industrial route involves the selective epoxidation of 4-bromo-1-butene.[7]

Below is a representative protocol for the synthesis of vinylmagnesium bromide, a key precursor, adapted from established procedures.[8][9]

## Detailed Protocol: Preparation of Vinylmagnesium Bromide in THF

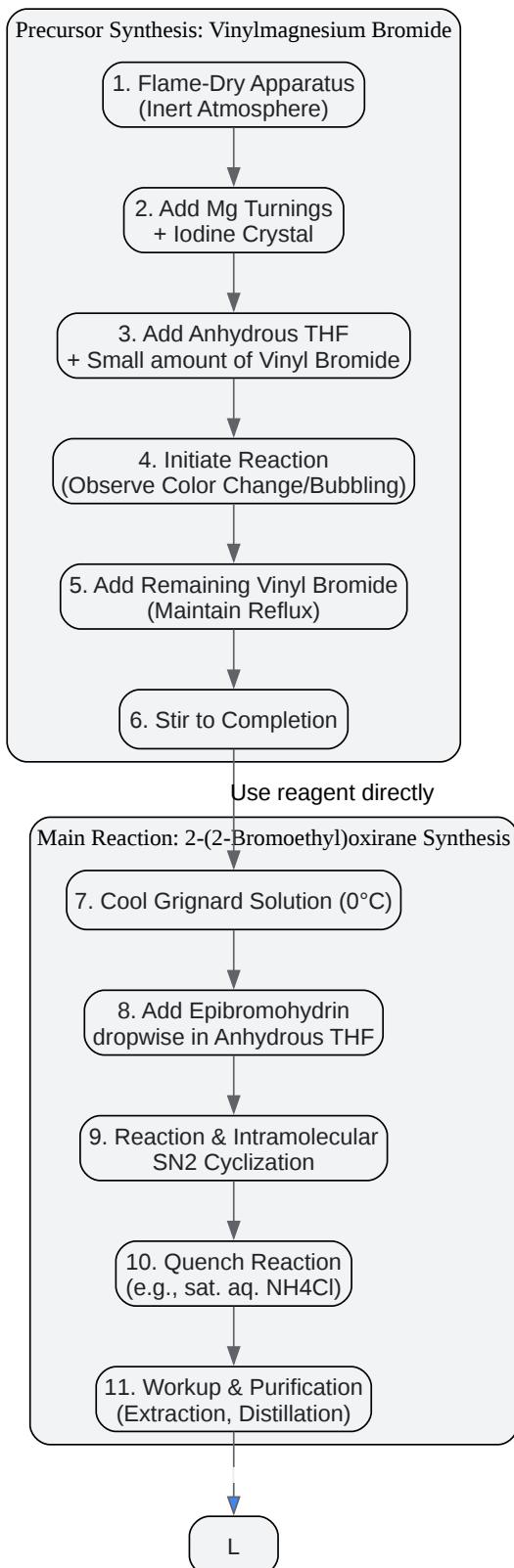
- Expert Insight: This protocol is foundational for many syntheses. The use of tetrahydrofuran (THF) as a solvent is critical, as it effectively solvates the Grignard reagent, maintaining its reactivity.[8] The initiation of the reaction is the most crucial step; activation of the magnesium with iodine or a small amount of pre-formed Grignard reagent is often necessary.

All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which would quench the reagent.

#### Step-by-Step Methodology:

- **Apparatus Setup:** Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., Drierite), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
- **Magnesium Activation:** Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine.
- **Initiation:** Add enough anhydrous THF via the dropping funnel to just cover the magnesium turnings. Add a small portion (~5-10%) of a solution of vinyl bromide (1.0 equivalent) in anhydrous THF from the dropping funnel.
- **Observation:** The reaction has initiated when the brown color of the iodine fades and gentle bubbling (effervescence) is observed at the magnesium surface. Gentle warming may be required. If initiation is difficult, a small amount of 1,2-dibromoethane can be added.
- **Addition:** Once the reaction is sustained, add the remaining vinyl bromide solution dropwise at a rate sufficient to maintain a gentle reflux.
- **Completion:** After the addition is complete, stir the grey-to-brown mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of vinylmagnesium bromide is now ready for use in the subsequent reaction with epibromohydrin.

## Visualization: Synthesis Workflow



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Caption: Workflow for the synthesis of **2-(2-Bromoethyl)oxirane**.

## Chemical Reactivity and Mechanisms

The synthetic utility of **2-(2-bromoethyl)oxirane** is defined by its two distinct electrophilic sites. The choice of nucleophile and reaction conditions dictates the outcome, allowing for selective functionalization.

- **Epoxide Ring-Opening:** The three-membered oxirane ring is highly strained and susceptible to nucleophilic attack. This reaction relieves ring strain and is a powerful method for forming carbon-heteroatom or carbon-carbon bonds.[\[10\]](#)[\[11\]](#)
- **Nucleophilic Substitution:** The primary alkyl bromide is a good substrate for SN2 reactions, allowing for displacement of the bromide ion by a wide range of nucleophiles.

## Regioselectivity of Epoxide Ring-Opening

The most critical aspect of this reagent's reactivity is the regioselectivity of the epoxide opening. The outcome is dictated by the reaction conditions.

- **Under Basic or Neutral Conditions (SN2 Mechanism):** Strong, anionic nucleophiles (e.g.,  $\text{RO}^-$ ,  $\text{RS}^-$ ,  $\text{N}_3^-$ ,  $\text{CN}^-$ , organometallics) will attack the less sterically hindered carbon of the epoxide in a classic SN2 fashion.[\[10\]](#)[\[12\]](#)[\[13\]](#) This results in the formation of a secondary alcohol. The leaving group is a poor one (an alkoxide), so the reaction is driven by the potent nucleophile and the release of ring strain.[\[12\]](#)
- **Under Acidic Conditions (SN1-like Mechanism):** In the presence of acid, the epoxide oxygen is first protonated, making it an excellent leaving group (a neutral alcohol).[\[12\]](#) The C-O bonds weaken, and a significant partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted secondary carbon. A weak nucleophile (e.g.,  $\text{H}_2\text{O}$ ,  $\text{ROH}$ ) will then attack this more substituted carbon.[\[12\]](#)[\[14\]](#)[\[15\]](#) The mechanism has substantial SN1 character, although a fully formed carbocation is unlikely.[\[12\]](#)

## Visualization: Reaction Mechanisms

Caption: Regioselective epoxide opening under basic conditions (SN2).

## Applications in Research and Drug Development

**2-(2-Bromoethyl)oxirane** is primarily used as a versatile bifunctional intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.<sup>[2][16]</sup> Its structure allows for the introduction of a 1-hydroxybut-3-enyl or related scaffold, which can serve as a linker or core structural element.

- **Pharmaceutical Intermediates:** It is a key starting material for various active pharmaceutical ingredients (APIs). The dual electrophilic sites allow for the sequential addition of different nucleophilic fragments, building molecular complexity in a controlled manner.<sup>[2]</sup>
- **Synthesis of Heterocycles:** The molecule can be used to construct substituted tetrahydrofurans, pyrrolidines, and other heterocyclic systems, which are common motifs in drug candidates. For example, reaction with an amine can lead to an initial epoxide opening, followed by an intramolecular SN2 reaction where the newly formed hydroxyl group displaces the bromide, or the nitrogen attacks the alkyl bromide followed by cyclization.
- **Linker Chemistry:** In fields like proteomics and antibody-drug conjugates (ADCs), bifunctional linkers are essential. Derivatives of **2-(2-bromoethyl)oxirane** can be employed to create linkers with defined length and chemical handles for conjugation to proteins and payloads.

## Safety and Handling

As a reactive electrophile, **2-(2-Bromoethyl)oxirane** must be handled with appropriate caution. It is classified as a flammable liquid and is irritating to the eyes, respiratory system, and skin.<sup>[1][6]</sup>

## GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Source(s)
	Warning	H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	<a href="#">[6]</a>

## Precautionary Measures and Handling

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[1][6]
- Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid direct contact with skin, eyes, and respiratory tract. Do not breathe vapor.[1][3]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]
- First Aid:
  - In case of skin contact: Immediately wash with plenty of soap and water.
  - In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical advice.[1]
  - If inhaled: Move the person to fresh air.
  - If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

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